Cogazocine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

what is Cogazocine used for in research

Cogazocine at a Glance

The table below summarizes the core research aspects of this compound based on current literature.

| Aspect | Description |

|---|---|

| IUPAC Name | 10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-4-ol [1] |

| Chemical Class | Benzomorphan opioid [1] |

| Molecular Formula | C₂₁H₃₁NO [1] |

| Molecular Weight | 313.5 g/mol [1] |

| Primary Research Applications | 1. Investigation as an analgesic agent [1] 2. Study in combination with anticancer drugs (e.g., Doxorubicin, Cisplatin) to overcome chemoresistance [2] [1] | | Mechanism of Action | Acts as an agonist at μ-opioid (MOR) and κ-opioid (KOR) receptors. Its proposed anticancer synergy involves inhibiting key survival pathways (Akt, mTOR) and inducing mitochondrial dysfunction in cancer cells [1]. | | Research Status | Preclinical; direct binding assays and detailed ADME/Tox profiles are noted as uncharacterized [1]. |

Proposed Mechanisms of Action

This compound's research interest stems from its dual receptor activity and a novel mechanism for sensitizing cancer cells. The signaling pathways below illustrate these proposed mechanisms.

Opioid Receptor-Mediated Analgesia

As a benzomorphan opioid, this compound is predicted to function as an agonist at μ-opioid (MOR) and κ-opioid (KOR) receptors. Its structural similarity to the approved drug Pentazocine suggests potential use in managing moderate-to-severe pain [1] [3].

Figure 1: Proposed analgesic pathway of this compound via opioid receptor activation.

Synergy with Anticancer Agents

A key patent (WO2014056897A1) discloses that opioid agonists like this compound can potentiate conventional chemotherapeutics through multiple pathways [2] [1].

Figure 2: Proposed mechanism for this compound's synergy with anticancer drugs.

Key Experimental Protocols

The following methodologies are adapted from the patent WO2014056897A1, which forms the basis for researching this compound's synergistic effects with chemotherapy [2] [1].

In Vitro Assessment of Chemosensitization

This protocol evaluates the ability of this compound to enhance cancer cell death when combined with an anticancer drug.

- Objective: To determine the synergistic effect of this compound and a chemotherapeutic agent (e.g., Doxorubicin) on cancer cell viability.

- Key Materials:

- Cell Lines: Drug-resistant cancer cell lines (e.g., Leukemia, Breast Carcinoma).

- Test Compounds: this compound, chemotherapeutic agent (Doxorubicin/Cisplatin), control vehicle.

- Reagents: Cell viability assay kit (e.g., MTT, XTT), culture medium.

- Procedure:

- Cell Plating: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

- Compound Treatment:

- Group 1: Vehicle control.

- Group 2: this compound alone (dose range to be established).

- Group 3: Chemotherapeutic agent alone (e.g., IC₂₀ concentration).

- Group 4: Combination of this compound and chemotherapeutic agent.

- Incubation: Treat cells for 48-72 hours.

- Viability Measurement: Add MTT/XTT reagent and incubate for 2-4 hours. Measure absorbance at 450-490 nm.

- Data Analysis: Calculate percent viability and use combination index (CI) analysis to determine synergy (CI < 1 indicates synergy).

Mechanism Investigation via Western Blot

This protocol assesses the proposed molecular mechanism by which this compound inhibits survival pathways.

- Objective: To analyze the inhibition of phosphorylation in Akt and mTOR pathways.

- Key Materials:

- Antibodies: Phospho-Akt (Thr308), Total Akt, Phospho-mTOR (Ser2448), Total mTOR, β-Actin.

- Other: RIPA Lysis Buffer, SDS-PAGE gel, Western blotting apparatus.

- Procedure:

- Cell Treatment and Lysis: Treat cells as per the in vitro protocol. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using a BCA or Lowry assay.

- Gel Electrophoresis: Load 20-30 μg of protein per lane on an SDS-PAGE gel and run.

- Membrane Transfer: Transfer proteins to a nitrocellulose membrane.

- Antibody Incubation:

- Block membrane for 1 hour.

- Incubate with primary antibody overnight at 4°C.

- Incubate with HRP-conjugated secondary antibody for 1 hour.

- Signal Detection: Use chemiluminescent substrate and image the blot.

Research Gaps and Future Directions

Current knowledge of this compound is preliminary. Key areas for future investigation include [1]:

- Receptor Profiling: Quantitative radioligand binding assays to determine its affinity (Ki) and efficacy at MOR, KOR, and DOR.

- ADME & Toxicology: Comprehensive in vivo pharmacokinetic studies and acute/chronic toxicity assessments in rodent models.

- Therapeutic Validation: Rigorous in vivo efficacy studies in relevant animal models of pain and cancer.

References

Pharmacological Profile & Mechanism of Action

Pentazocine is a synthetic opioid analgesic with a unique profile as a mixed agonist-antagonist [1] [2]. Its primary mechanism involves complex interactions with opioid receptors [1]:

| Target | Action | Primary Physiological Effect |

|---|---|---|

| Kappa-opioid (κ) Receptor | Agonist | Produces analgesia (pain relief); believed to contribute to dysphoric and psychotomimetic effects at higher doses [1] [2]. |

| Mu-opioid (μ) Receptor | Antagonist / Partial Agonist | Weakly antagonizes or partially activates the receptor; can precipitate withdrawal in opioid-dependent individuals; contributes to a "ceiling effect" for respiratory depression [1] [2]. |

| Sigma (σ) Receptor | Agonist | Contributes to dysphoria, anxiety, and hallucinations, which are more common with pentazocine than with other opioids [2]. |

This mixed activity is the basis for its therapeutic use for moderate to severe pain and its distinct side effect profile [1] [2]. The table below summarizes its core pharmacokinetic and pharmacodynamic properties for a research context:

| Property | Summary of Data |

|---|---|

| Bioavailability & Absorption | Well absorbed from the GI tract; extensive first-pass metabolism, with only about 20% of an oral dose reaching systemic circulation [1] [2]. |

| Onset & Duration of Action | Onset: 15-30 minutes (oral); Duration: 3 hours or longer [1]. |

| Metabolism | Hepatic [1]. |

| Half-Life | 2-3 hours [1]. |

| Key Adverse Effects | Sedation, dizziness, nausea, sweating, constipation. Dysphoria, hallucinations, and confusion are more prevalent than with pure μ-opioid agonists [1] [2]. |

Detailed Experimental Insights and Protocols

Recent studies have refined the understanding of pentazocine's mechanism and explored synergistic interactions, providing valuable models for preclinical research.

Spinal Antinociceptive Mechanisms and Synergy

A 2022 study investigated the intrathecal administration of pentazocine alone and in combination with neostigmine (a cholinesterase inhibitor) [3].

- Experimental Models & Protocols:

- Formalin Test: Used to model tonic pain. Subcutaneous injection of 50 µL of 5% formalin into the rat hind paw induces a biphasic pain response (acute Phase I and inflammatory Phase II). Antinociception is measured by quantifying the time spent licking/biting the injected paw.

- Plantar Incision Model: Used to model postoperative pain. A 1 cm longitudinal incision is made in the hind paw, and mechanical allodynia is assessed using von Frey filaments 4 hours post-surgery [3].

- Drug Administration: Pentazocine (3, 10, 30, 100 µg), neostigmine (0.3, 1, 3, 10 µg), or a fixed-dose mixture was delivered via intrathecal injection in a volume of 10 µL. Behavioral tests were conducted 30 minutes post-injection [3].

- Key Findings & Mechanistic Probes:

- Both pentazocine and neostigmine alone produced dose-dependent antinociception in both models.

- Isobolographic analysis confirmed a synergistic interaction between pentazocine and neostigmine.

- Pretreatment with selective antagonists revealed that the synergistic effect was blocked by:

- nor-BNI (kappa-opioid receptor antagonist)

- atropine (muscarinic acetylcholine receptor antagonist)

- naloxone (non-selective opioid antagonist)

- It was not blocked by CTAP (selective mu-opioid receptor antagonist) [3].

- Conclusion: The spinal antinociceptive synergy between pentazocine and neostigmine is primarily mediated through kappa-opioid receptors and spinal cholinergic systems, not mu-opioid receptors [3].

This synergistic mechanism and the experimental workflow can be visualized as follows:

> Spinal synergy between Pentazocine and Neostigmine involves kappa opioid and muscarinic receptors.

Insights from Broader Signaling Pathways

While not directly linked to pentazocine in the search results, other signaling pathways are relevant to addiction research and drug development.

- The Akt/GSK3β Pathway in Cocaine Reward: Research shows that acute cocaine administration activates GSK3β in the striatum by reducing its inhibitory phosphorylation. This effect requires both dopamine D2 and NMDA receptors. Critically, inhibiting GSK3 with SB 216763 blocks the development of cocaine-induced conditioned place preference, indicating this pathway is necessary for the rewarding properties of cocaine [4]. This highlights GSK3 as a potential target for modulating reward pathways, which may be relevant for understanding substances with abuse potential.

Research and Development Considerations

For scientists in drug development, the following points are crucial:

- Receptor Profile Dictates Clinical Use: The kappa-agonist/mu-antagonist profile makes pentazocine useful for pain management while offering a lower potential for respiratory depression and abuse compared to pure mu agonists. However, the kappa and sigma activity limits its use due to neuropsychiatric side effects [1] [2].

- Abuse Deterrence: To curb intravenous abuse, oral pentazocine is often formulated with naloxone. Orally, naloxone is inactive, but if injected, it blocks opioid receptors, precipitating withdrawal in dependent individuals [1] [2].

- Safety Profile: Pentazocine has not been linked to clinically apparent liver injury, which is a positive safety consideration [5].

References

- 1. Pentazocine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Pentazocine - an overview [sciencedirect.com]

- 3. Antinociceptive Effects and Interaction Mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 4. The GSK3 Signaling Pathway Is Activated by Cocaine and Is ... [pmc.ncbi.nlm.nih.gov]

- 5. Pentazocine - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Comprehensive Scientific Review of Cogazocine: Chemical Properties, Pharmacological Mechanisms, and Therapeutic Potential

Introduction to Cogazocine and Historical Context

This compound (CAS No. 57653-29-9) is a synthetic compound belonging to the benzomorphan class of opioids, characterized by a distinctive tricyclic framework fused with an azepane ring system. With a molecular formula of C₂₁H₃₁NO and a molar mass of 313.5 g/mol, this compound represents a structurally complex compound with potential pharmacological applications ranging from analgesia to oncology [1]. The benzomorphan scaffold to which this compound belongs has been the subject of pharmaceutical interest since the 1960s, with early compounds in this class demonstrating mixed opioid receptor activity and atypical pharmacological profiles compared to classical morphinan opioids. This compound's specific structural features, including a cyclobutylmethyl substituent at position 10 and geminal dimethyl groups at position 13, contribute to its unique receptor binding characteristics and potential therapeutic applications [1].

The development of this compound must be understood within the broader context of opioid receptor research and the ongoing quest for analgesics with improved therapeutic indices. Unlike early benzomorphans such as pentazocine, which displayed a complex profile of mixed agonist-antagonist activity, this compound was designed to optimize receptor selectivity and metabolic stability. Current scientific interest in this compound has expanded beyond its analgesic properties to include potential applications in oncology, particularly in combination with conventional chemotherapeutic agents [2] [1]. This comprehensive review synthesizes available scientific literature on this compound, providing researchers with structured data, experimental protocols, and visualizations of its mechanisms of action.

Chemical Structure and Physicochemical Properties

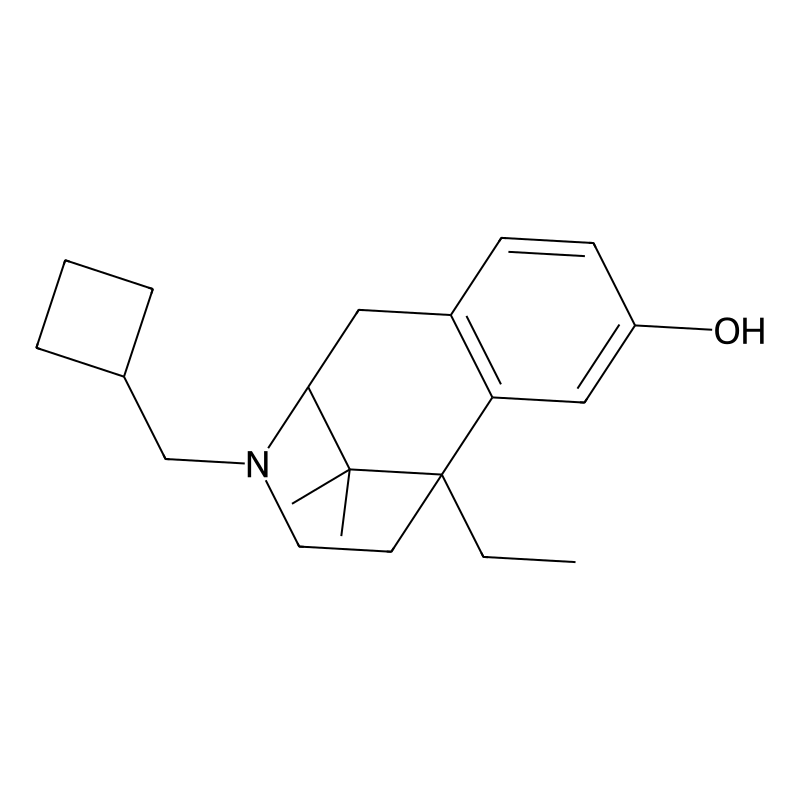

This compound possesses a complex molecular architecture that underpins its pharmacological activity. The compound features a 10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core, which provides structural rigidity and significantly influences receptor binding characteristics. Key structural elements include a cyclobutylmethyl substituent at position 10 that enhances lipophilicity and potentially modulates receptor selectivity, an ethyl group at position 1, and geminal dimethyl groups at position 13 that may stabilize conformational states critical for biological activity [1].

The compound contains two undefined stereocenters, suggesting that standard synthetic routes likely produce racemic mixtures or diastereomers with potentially divergent pharmacological profiles. Computational models predict a logP value of approximately 3.2, indicating moderate blood-brain barrier permeability, though experimental validation of this parameter remains pending [1]. The presence of a phenolic hydroxyl group (evident in the SMILES notation: CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4) contributes to potential phase II metabolism via glucuronidation and provides a site for potential molecular modifications to optimize drug-like properties [1].

Table 1: Comprehensive Physicochemical Properties of this compound

| Property | Value/Description | Method | Significance |

|---|---|---|---|

| CAS Number | 57653-29-9 | - | Unique chemical identifier |

| Molecular Formula | C₂₁H₃₁NO | - | Elemental composition |

| Molecular Weight | 313.5 g/mol | - | Mass for pharmacokinetic calculations |

| IUPAC Name | 10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | - | Systematic nomenclature |

| SMILES Notation | CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4 | - | 2D structural representation |

| InChI Key | IUUBFDSJJHOTDI-UHFFFAOYSA-N | - | Unique structural identifier |

| Predicted logP | ~3.2 | Computational model | Moderate blood-brain barrier permeability |

| Structural Class | Benzomorphan opioid | - | Pharmacological classification |

| Stereocenters | 2 undefined | - | Potential for diastereomers |

The canonical SMILES representation and standard InChI (InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3) provide complete information about atomic connectivity and stereochemical features [1]. The compound's moderate lipophilicity (predicted logP ~3.2) suggests favorable passive membrane permeability, potentially supporting blood-brain barrier penetration and oral bioavailability, though comprehensive ADME studies remain to be conducted. The presence of multiple alicyclic rings and a basic nitrogen atom typical of opioid compounds contributes to its three-dimensional structure and receptor interaction capabilities.

Pharmacological Mechanisms and Receptor Interactions

This compound functions primarily as an opioid receptor agonist with activity at multiple opioid receptor subtypes. While direct binding assays remain unpublished, structural analogs like pentazocine exhibit mixed μ-opioid (MOR) and κ-opioid (KOR) receptor agonism with partial antagonist activity at δ-opioid receptors (DOR) [1]. The cyclobutylmethyl substituent present in this compound's structure is known to enhance receptor selectivity in benzomorphan opioids, potentially favoring KOR over MOR binding compared to simpler alkyl substitutions, which may translate to a different side effect profile compared to classical opioids [1].

Opioid Receptor Affinity and Signaling

Based on structural analogy with well-characterized benzomorphans, this compound is predicted to exhibit:

- Moderate affinity for MOR (Ki ≈ 10-100 nM), contributing to analgesic effects but potentially causing typical opioid side effects like respiratory depression and dependence with prolonged use

- High affinity for KOR (Ki ≈ 1-10 nM), which may contribute to analgesic effects particularly for visceral pain, while potentially producing dysphoric effects

- Variable activity at DOR, potentially acting as a partial antagonist, which might modulate tolerance development to MOR-mediated effects [1]

Upon receptor activation, this compound initiates G-protein mediated signaling pathways, inhibiting adenylate cyclase activity, reducing cAMP production, and promoting potassium efflux while inhibiting voltage-gated calcium channels. These cellular effects ultimately reduce neuronal excitability and neurotransmitter release [1].

Synergy with Anticancer Agents

A significant and potentially translational aspect of this compound's pharmacology relates to its synergistic interactions with chemotherapeutic agents. A patent (WO2014056897A1) discloses that opioid agonists like this compound potentiate chemotherapeutics (e.g., doxorubicin, cisplatin) through two primary pathways [2] [1]:

- Inhibition of DNA repair mechanisms by suppressing the activity of key repair proteins (XRCC1, PARP1), thereby enhancing the cytotoxicity of DNA-damaging agents

- Modulation of apoptotic thresholds in cancer cells through regulation of Bcl-2 family proteins and caspase activation pathways, potentially overcoming resistance mechanisms [1]

Table 2: Experimental Evidence for this compound's Pharmacological Actions

| Pharmacological Activity | Experimental Evidence | Model System | Key Findings |

|---|---|---|---|

| Opioid Receptor Agonism | Structural analogy to pentazocine | In silico modeling | Predicted mixed MOR/KOR activity with partial DOR antagonism |

| Anticancer Synergy | Patent WO2014056897A1 | Preclinical cancer models | Enhanced efficacy of doxorubicin, cisplatin via DNA repair inhibition |

| GSK3β Pathway Modulation | Indirect evidence from cocaine studies [3] | Mouse striatal tissue | Opioids can regulate GSK3 signaling through Akt phosphorylation |

| Blood-Brain Barrier Penetration | Predictive modeling | Computational | logP ~3.2 suggests moderate permeability [1] |

The following diagram illustrates this compound's multifaceted mechanisms of action, including receptor interactions and downstream signaling events:

This diagram illustrates this compound's binding to opioid receptors and subsequent intracellular signaling pathways. The receptor activation triggers G-protein mediated effects including adenylate cyclase inhibition and ion channel modulation, ultimately producing cellular effects including analgesia and potential anticancer synergy through apoptosis promotion and DNA repair inhibition [1].

Therapeutic Applications and Preclinical Evidence

Analgesia

This compound's structural similarity to pentazocine—a Schedule IV analgesic with approximately 20% oral bioavailability—hints at its potential application in moderate-to-severe pain management [1]. Based on its structural class and known benzomorphan pharmacology, this compound would be expected to demonstrate:

- Efficacy in acute and chronic pain models at doses presumably ranging from 0.1-10 mg/kg based on typical benzomorphan potency

- A potentially favorable side effect profile compared to pure MOR agonists, possibly with less respiratory depression and reduced abuse liability

- Potential utility in neuropathic pain conditions due to its KOR activity, which has been shown to modulate pain processing in central and peripheral pathways [1]

The cyclobutylmethyl substitution on the benzomorphan scaffold generally reduces MOR-associated dependency liability while maintaining analgesic efficacy, suggesting that this compound might represent an advancement in the search for opioids with improved therapeutic indices. However, comprehensive dose-response studies in established pain models are required to validate these predictions.

Oncology Applications

Preclinical models propose opioid-chemotherapy combinations for resistant tumors. In one proposed paradigm, this compound would be administered alongside conventional DNA-damaging agents like doxorubicin or cisplatin to enhance tumor cell killing while potentially reducing required chemotherapeutic doses [2] [1]. The proposed mechanism involves:

- Sensitization of resistant cancer populations through inhibition of DNA damage repair pathways

- Modulation of apoptotic thresholds in malignant cells, potentially overcoming treatment resistance

- Possible reduction of chemotherapy-induced peripheral neuropathy through opioid-mediated neuroprotective mechanisms, though this requires experimental validation [1]

The patent literature suggests that this compound and related opioids might exhibit direct antineoplastic activity in certain tumor types, particularly hematological malignancies, though the specific efficacy data remain undisclosed in the public domain [2]. This represents a promising area for future investigation, particularly given the need for approaches to overcome chemotherapy resistance.

Experimental Protocols and Methodologies

Receptor Binding Assays

To quantitatively characterize this compound's interaction with opioid receptors, the following radioligand binding protocol is recommended based on standard practices for opioid compounds:

- Membrane Preparation: Isolate cortical or striatal membranes from Sprague-Dawley rats (200-250g) through homogenization in 50 mM Tris-HCl (pH 7.4) followed by centrifugation at 40,000×g for 20 minutes at 4°C. Repeat this process three times with resuspension between cycles [3].

- Radioligand Selection: Employ [³H]DAMGO (0.5-8 nM) for MOR, [³H]U69,593 (0.5-8 nM) for KOR, and [³H]DPDPE (1-10 nM) for DOR binding sites, with nonspecific binding determined in the presence of 10 μM naloxone.

- Binding Conditions: Incubate membrane suspensions (100-200 μg protein) with varying concentrations of this compound (10⁻¹² to 10⁻⁵ M) and appropriate radioligands for 60 minutes at 25°C in a final volume of 1 mL Tris-HCl buffer (50 mM, pH 7.4) containing bovine serum albumin (1 mg/mL).

- Analysis: Terminate reactions by rapid filtration through GF/B filters presoaked in 0.1% polyethylenimine, followed by three washes with ice-cold Tris buffer. Determine radioactivity by liquid scintillation counting and analyze data using nonlinear regression to calculate IC₅₀ values and Hill coefficients, with conversion to Kᵢ values using the Cheng-Prusoff equation [3].

Cancer Synergy Studies

To evaluate this compound's potential to enhance chemotherapy efficacy, the following in vitro synergy protocol is recommended:

- Cell Culture: Maintain appropriate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, or patient-derived xenograft cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in 5% CO₂.

- Treatment Protocol: Plate cells in 96-well plates (5×10³ cells/well) and allow to adhere for 24 hours. Pre-treat with this compound (0.1-10 μM) for 2 hours followed by addition of chemotherapeutic agents (doxorubicin, cisplatin, or others) at varying concentrations. Include controls for vehicle and single-agent treatments.

- Viability Assessment: After 72 hours of incubation, measure cell viability using MTT assay (0.5 mg/mL for 4 hours) followed by solvent dissolution and absorbance measurement at 570 nm. Alternatively, employ more sophisticated assays like clonogenic survival or flow cytometric analysis of apoptosis (Annexin V/propidium iodide staining).

- Data Analysis: Calculate combination indices using the Chou-Talalay method, with values <1 indicating synergy, =1 indicating additivity, and >1 indicating antagonism. Parallel experiments should assess DNA damage markers (γH2AX foci) and repair protein expression (XRCC1, PARP1) by western blotting [2] [1].

Table 3: Key Experimental Protocols for this compound Characterization

| Assay Type | Key Parameters | Endpoint Measurements | Interpretation |

|---|---|---|---|

| Receptor Binding | Membrane preparation, Radioligand competition, Incubation conditions | IC₅₀ values, Kᵢ calculations, Hill coefficients | Affinity and binding characteristics for MOR, KOR, DOR |

| Functional Activity | GTPγS binding, cAMP accumulation, β-arrestin recruitment | EC₅₀, Eₘₐₓ, signaling bias | Agonist efficacy and signaling pathway preference |

| Anticancer Synergy | Combination treatments, Viability assays, Apoptosis markers | Combination Index, γH2AX foci, Caspase activation | Synergistic potential with chemotherapeutics |

| Blood-Brain Barrier Penetration | MDR1-MDCK cells, PAMPA, In vivo distribution | Permeability coefficients, Kp values, Brain/Plasma ratio | CNS penetration potential |

| Analgesic Efficacy | Tail flick, Hot plate, Formalin tests, Neuropathic pain models | Latency, Licking/biting duration, Mechanical threshold | Analgesic potency and duration |

Blood-Brain Barrier Penetration Assessment

Recent advances in explainable artificial intelligence (XAI) methods, particularly the Local Interpretable Model-agnostic Explanations (LIME) approach, have enabled identification of molecular substructures that influence blood-brain barrier (BBB) penetration [4]. To evaluate this compound's BBB penetration potential:

- Computational Screening: Employ random forest or deep residual network models trained on extended-connectivity fingerprints (ECFPs) of known BBB-penetrating compounds. Apply LIME interpretation to identify which structural features of this compound contribute positively or negatively to predicted penetration.

- In Vitro Models: Utilize MDR1-MDCK cell monolayers grown on Transwell inserts, measuring apparent permeability (Pₐₚₚ) in both apical-to-basal and basal-to-apical directions to assess efflux ratios.

- In Vivo Validation: Administer this compound (1-5 mg/kg, IV) to male CD-1 mice, collecting blood and brain samples at multiple time points (5, 15, 30, 60, 120 minutes). Determine compound concentrations using LC-MS/MS and calculate brain-to-plasma ratio (Kp) and partition coefficient (Kp,uu) when possible [4].

Research Gaps and Future Directions

Despite the promising pharmacological profile suggested by this compound's structure and preliminary patent literature, significant knowledge gaps exist that require systematic investigation:

- Receptor Subtype Selectivity: Comprehensive radioligand binding and functional assays are needed to quantify this compound's affinity and efficacy at MOR, KOR, and DOR subtypes, including assessment of signaling bias across G protein versus β-arrestin pathways [1].

- Toxicological Profile: Acute and chronic toxicity studies in rodents must assess hepatorenal safety, respiratory depression potential, and abuse liability compared to reference opioids.

- Pharmacokinetic Characterization: Full ADME profiling is required, including oral bioavailability, plasma protein binding, metabolic stability, identification of major metabolites, and drug-drug interaction potential.

- Therapeutic Efficacy Validation: Well-controlled preclinical studies in relevant pain models and cancer xenograft models are necessary to confirm suggested therapeutic applications.

- Formulation Development: Investigation of suitable delivery systems optimized based on this compound's physicochemical properties, potentially including strategies to enhance oral bioavailability or targeted delivery to tumor tissues [1].

Future research should prioritize proof-of-concept studies in established disease models, beginning with comprehensive receptor profiling and progressing to efficacy models with pharmacokinetic-pharmacodynamic correlations. The potential synergy with chemotherapeutic agents represents a particularly promising direction that aligns with growing interest in combination approaches for oncology applications [2] [1].

Conclusion

This compound represents a structurally distinctive benzomorphan with potential applications in pain management and oncology based on its predicted receptor interactions and disclosed synergistic effects with chemotherapeutic agents. While direct experimental data remain limited in the public domain, this compound's structural features suggest a potentially favorable pharmacological profile compared to classical opioids, possibly with reduced dependency liability. The reported ability of opioid agonists to enhance the efficacy of DNA-damaging agents represents a promising translational direction that merits systematic investigation.

References

Cogazocine solubility and storage conditions

Available Chemical Data for Cogazocine

The table below summarizes the basic chemical information available for this compound (CAS #57653-29-9) from chemical databases [1] [2].

| Property | Reported Data |

|---|---|

| CAS Registry Number | 57653-29-9 [1] [2] |

| Molecular Formula | C₂₁H₃₁NO [1] [2] |

| Molecular Weight | 313.48 g/mol [1] [2] |

| IUPAC Name | 3-(Cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol [2] |

| Boiling Point | 430.4 ± 45.0 °C (Predicted) [2] |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) [2] |

| pKa | 10.11 ± 0.60 (Predicted) [2] |

| SMILES | C1=C(O)C=CC4=C1C3(C(C(N(CC2CCC2)CC3)C4)(C)C)CC [1] |

Information Gaps and Research Recommendations

The search results highlight a significant lack of publicly available experimental data on this compound's critical physicochemical properties [1] [2] [3]. To proceed with formulation work, you will need to generate this data.

- Solubility Determination: No experimental solubility data in water or common pharmaceutical solvents was found. The predicted pKa of 10.11 [2] suggests the compound may exist primarily in its non-ionized form at physiological pH, which can influence solubility. Establishing a solubility profile is a critical first step.

- Storage Condition Guidance: No specific storage information (e.g., temperature, humidity, light sensitivity) is available. In the absence of data, standard practice for uncharacterized pharmaceutical compounds should be followed: store in a cool, dry place, protected from light, and under inert conditions if instability is suspected.

The experimental workflow for characterizing a compound like this compound generally follows a logical progression, as outlined below.

Experimental workflow for characterizing a pharmaceutical compound like this compound

Suggested Experimental Pathways

Based on common challenges with poorly soluble compounds and the gaps identified, here are two potential experimental approaches to consider:

- Investigate Co-Amorphous Systems: For "brick dust" molecules (high melting point, poor solubility), forming a co-amorphous system with a high-Tg coformer like Sodium Taurocholate (NaTC) can enhance solubility and stability [4]. This involves ball milling the drug and coformer, then characterizing the product using DSC and FTIR [4].

- Develop a Controlled-Release Formulation: If this compound is water-soluble, a once-daily controlled-release formulation could be developed. This can involve creating granules of the drug-polymer complex and coating them with a water-insoluble permeable membrane to delay dissolution [5].

References

- 1. CAS # 57653-29-9, this compound : more information. [chemblink.com]

- 2. CAS#: 57653-29-9 this compound [chemicalbook.com]

- 3. Category: this compound - Wikimedia Commons [commons.wikimedia.org]

- 4. Formation of a Stable Co-Amorphous System for a Brick ... [pmc.ncbi.nlm.nih.gov]

- 5. Water-soluble pharmaceutically active organic compound ... [patents.google.com]

Analytical Protocol: Quantification of a Model Drug Compound in Plasma by LC-MS/MS

This protocol outlines a precise and sensitive method for the extraction and quantification of a model drug compound and its internal standard from human plasma using protein precipitation followed by LC-MS/MS analysis.

Sample Preparation Workflow

The sample preparation process is visualized in the following flowchart:

Liquid Chromatography (LC) Conditions

The table below summarizes the key parameters for the liquid chromatography separation.

| Parameter | Specification | | :--- | :--- | | Chromatography System | UHPLC (e.g., Waters ACQUITY, Agilent 1290) | | Analytical Column | C18, 100 mm x 2.1 mm, 1.8 µm (e.g., Waters ACQUITY UPLC BEH C18) | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | 0.0 | 5 | 1.0 | 5 | 4.0 | 95 | 5.0 | 95 | 5.1 | 5 | 7.0 | 5 | | Flow Rate | 0.4 mL/min | | Run Time | 7 minutes |

Mass Spectrometry (MS) Conditions

The table below details the mass spectrometry parameters for detection and quantification.

| Parameter | Specification | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole MS (e.g., SCIEX QTRAP, Agilent 6470) | | Ionization Mode | Electrospray Ionization (ESI), Positive Mode | | Ion Source Temp. | 500 °C | | Ion Spray Voltage | 5500 V | | Nebulizer Gas (GS1) | 50 psi | | Heater Gas (GS2) | 50 psi | | Curtain Gas | 35 psi | | Collision Gas | Medium (e.g., 8 psi) | | Data Acquisition | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | Model Drug | To be defined | To be defined | 50 | To be defined | To be defined | Internal Std. | To be defined | To be defined | 50 | To be defined | To be defined |

Method Validation Parameters

For any bioanalytical method to be considered reliable, it must undergo a rigorous validation process. The following table outlines the key parameters that should be assessed, along with typical acceptance criteria [1].

| Validation Parameter | Description | Recommended Acceptance Criteria |

|---|---|---|

| Linearity & Range | The ability to obtain test results proportional to analyte concentration. | Correlation coefficient (R²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy & Precision within ±20% | | Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) | | Precision | The closeness of repeated individual measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | | Selectivity | The ability to unequivocally assess the analyte in the presence of interfering components. | No significant interference (≤20% of LLOQ) from blank matrix. | | Recovery | The extraction efficiency of the analyte from the biological matrix. | Consistent and reproducible recovery, not necessarily 100%. | | Matrix Effect | The impact of the biological matrix on the ionization of the analyte. | Matrix Factor RSD ≤15%. | | Stability | The integrity of the analyte under specific conditions (e.g., benchtop, freeze-thaw, long-term). | Accuracy & Precision within ±15%. |

References

Application Notes: A Framework for Characterizing Cogazocine

This document outlines a proposed experimental strategy to characterize the novel compound Cogazocine in vitro, focusing on its affinity, functional activity, and selectivity at opioid receptors.

- Objective: To comprehensively determine the pharmacological profile of this compound, including its binding affinity (Ki), functional efficacy (EC50/IC50), and selectivity for the human mu-opioid receptor (MOP), delta-opioid receptor (DOP), and kappa-opioid receptor (KOP).

- Background: Opioid receptors are G-protein coupled receptors (GPCRs) that modulate a wide range of physiological processes, including nociception [1]. Ligand-induced conformations of these receptors can activate distinct downstream signaling pathways, such as MAPK cascades, which are critical for understanding a compound's functional selectivity and potential therapeutic effects [1].

- Experimental Strategy: The characterization will proceed in three stages:

- Receptor Binding Assays to determine affinity and selectivity.

- Functional cAMP Inhibition Assays to assess canonical G-protein signaling and efficacy (agonist vs. antagonist).

- MAPK Pathway Activation Assays to investigate ligand-directed signaling bias.

Detailed Experimental Protocols

You can adapt the following standard protocols for use with this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol measures the ability of this compound to displace a known radiolabeled ligand from opioid receptors, determining its binding affinity (Ki) [1].

- Primary Reagents:

- Membranes from HEK-293 cells stably expressing human MOP, DOP, or KOP.

- This compound (serial dilutions in assay buffer).

- Radioligands: e.g., [³H]DAMGO (MOP-selective), [³H]Deltorphin II (DOP-selective), [³H]U69,593 (KOP-selective).

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

- Washing Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Nonspecific binding determiner: 10 µM Naloxone.

- Procedure:

- In a 96-well plate, combine 100 µg of membrane preparation, the radioligand (at its Kd concentration), and this compound (across a range of concentrations, e.g., 10⁻¹² to 10⁻⁵ M) in a total volume of 500 µL.

- Include control wells for total binding (membranes + radioligand only) and nonspecific binding (membranes + radioligand + 10 µM Naloxone).

- Incubate the plate for 60 minutes at 25°C to reach binding equilibrium.

- Terminate the reaction by rapid filtration through GF/B filter plates using a harvester to separate bound from free radioligand.

- Wash filters three times with ice-cold washing buffer.

- Dry filters and measure bound radioactivity using a liquid scintillation counter.

- Data Analysis:

- Calculate specific binding for each well: Total Binding - Nonspecific Binding.

- Plot % specific binding vs. log[this compound] to generate a displacement curve.

- Use nonlinear regression to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Functional cAMP Inhibition Assay

This protocol assesses the functional response by measuring this compound's ability to inhibit forskolin-stimulated cAMP production, a classic downstream effect of Gi/o-coupled opioid receptor activation [1].

- Primary Reagents:

- HEK-293 cells stably expressing a specific human opioid receptor (MOP, DOP, or KOP).

- This compound (serial dilutions in assay buffer).

- Forskolin.

- HTRF cAMP dynamic 2 assay kit (e.g., from Cisbio).

- Cell culture and stimulation media.

- Procedure:

- Seed cells in a 384-well low-volume microplate and culture overnight.

- Prepare a serial dilution of this compound in stimulation buffer.

- Stimulate cells with this compound (varying concentrations) and a fixed, EC80 concentration of forskolin (e.g., 5 µM) for 30 minutes at 37°C.

- Lyse cells and add HTRF detection reagents according to the manufacturer's instructions.

- Incubate the plate for 1 hour at room temperature in the dark.

- Measure the HTRF signal at 665 nm and 620 nm using a compatible plate reader.

- Data Analysis:

- Calculate the cAMP concentration for each well from the HTRF ratio (665 nm/620 nm).

- Normalize data as a percentage of the forskolin response (0% inhibition) and the response of a full agonist control (100% inhibition).

- Plot normalized response vs. log[this compound] and fit the data with a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) and Emax (maximal efficacy).

Protocol 3: Phospho-ERK1/2 MAPK Assay

This protocol evaluates this compound's ability to activate the MAPK signaling pathway, which is implicated in various complex cellular responses to opioids [1].

- Primary Reagents:

- HEK-293 cells stably expressing a specific human opioid receptor.

- This compound (serial dilutions in serum-free medium).

- Phospho-ERK1/2 and total ERK1/2 antibodies for Western Blot or a phospho-ERK1/2 HTRF kit.

- Cell lysis buffer (e.g., boiling 1% SDS).

- Procedure (Western Blot):

- Serum-starve cells for 4-6 hours before the experiment.

- Stimulate cells with this compound for a time-course (e.g., 5, 10, 20 minutes) to determine the peak activation time.

- Rapidly aspirate medium and lyse cells in boiling 1% SDS buffer [2].

- Determine protein concentration, separate proteins by SDS-PAGE, and transfer to a nitrocellulose membrane [2].

- Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2.

- Incubate with fluorescent or HRP-conjugated secondary antibodies and detect the signal.

- Data Analysis:

- Quantify band intensities.

- Normalize phospho-ERK1/2 levels to total ERK1/2 for each sample.

- Plot normalized phospho-ERK1/2 levels vs. log[this compound] or time to determine the potency and temporal dynamics of pathway activation.

Anticipated Data Summary

The table below is a template for the quantitative data you would expect to obtain from these assays.

Table 1: In Vitro Pharmacological Profile of this compound (Anticipated Data)

| Opioid Receptor | Binding Affinity, Ki (nM) | cAMP Assay (EC50/IC50, nM) | cAMP Efficacy (% Emax) | ERK1/2 Phosphorylation (EC50, nM) | ERK1/2 Efficacy (% Emax) |

|---|---|---|---|---|---|

| Mu-Opioid Receptor (MOP) | Data for this compound | Data for this compound | Data for this compound | Data for this compound | Data for this compound |

| Delta-Opioid Receptor (DOP) | Data for this compound | Data for this compound | Data for this compound | Data for this compound | Data for this compound |

| Kappa-Opioid Receptor (KOP) | Data for this compound | Data for this compound | Data for this compound | Data for this compound | Data for this compound |

Opioid Receptor Signaling Pathway

The following diagram illustrates the key signaling pathways you would investigate in these protocols, showing how ligand binding transduces signals to different intracellular effectors.

Discussion and Conclusion

The integrated data from these protocols will provide a multi-dimensional profile of this compound.

- Binding vs. Functional Activity: Comparing Ki values from the binding assay with EC50 values from the functional assays can reveal the compound's signaling efficiency.

- Ligand Bias: A key analysis will be to determine if this compound is a "biased agonist." This is done by comparing the relative potency (Log(EC50 cAMP / EC50 ERK)) and relative activity (Emax ERK / Emax cAMP) between the cAMP and MAPK pathways [1]. A biased profile may suggest a potentially improved therapeutic window by engaging beneficial pathways while avoiding those linked to side effects.

- Conclusion: Once populated with experimental data, this framework will allow for a definitive characterization of this compound's mechanism of action, its selectivity across opioid receptors, and its potential for biased signaling, thereby guiding its further development.

References

Application Note: A Proposed Framework for Evaluating a Novel Opioid Ligand (Cogazocine) in Preclinical Animal Models

1. Introduction Opioids are a class of compounds that primarily exert their effects by acting on mu (MOP), delta (DOP), and kappa (KOP) opioid receptors in the central nervous system [1]. The development of any new opioid therapeutic, such as the hypothetical Cogazocine, requires rigorous preclinical characterization to determine its receptor binding profile, analgesic efficacy, and potential for side effects. This document outlines a proposed experimental strategy for evaluating this compound in rodent models, adapting well-established protocols used for other opioid ligands like pentazocine [2] [3]. The core activities of a characterization workflow are outlined below.

2. Proposed Experimental Protocols

2.1. In Vitro Receptor Binding and Functional Activity

- Objective: To determine this compound's affinity for and functional activity at opioid receptor subtypes.

- Methodology:

- Binding Assays: Use cell membranes expressing human recombinant MOP, DOP, KOP, or NOP (nociceptin) receptors. Incubate with a radiolabeled reference ligand (e.g., [³H]DAMGO for MOP) and increasing concentrations of this compound to calculate the inhibitory constant (Ki) [2].

- Functional Assays: Use cyclic adenosine monophosphate (cAMP) accumulation assays in transfected cells. The ability of this compound to inhibit forskolin-stimulated cAMP production indicates agonist activity, which can be reported as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal efficacy) [2].

2.2. In Vivo Antinociceptive Efficacy The following protocols are adapted from studies on (-)-pentazocine [2]. A key design consideration is the use of selective antagonists and knockout mice to pinpoint the receptor mediating the effects.

2.2.1. Thermal Nociception (Tail-flick Test)

- Objective: Assess analgesic efficacy against a acute thermal stimulus.

- Animals: Adult male/female wild-type and opioid receptor knockout (e.g., MOP-KO) mice.

- Drug Administration: this compound is administered subcutaneously (s.c.) at cumulative doses (e.g., 3, 10, 30 mg/kg). Testing occurs 20 minutes post-injection.

- Procedure: A focused light beam is applied to the tail, and the latency to flick the tail is recorded automatically. A cut-off time (e.g., 15 s) prevents tissue damage [2].

- Data Analysis: Latency is converted to %MPE (Maximal Possible Effect):

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. Data are presented as mean %MPE ± SEM.

2.2.2. Visceral Chemical Nociception (Acetic Acid Writhing Test)

- Objective: Assess efficacy against a chemical/inflammatory pain stimulus.

- Animals: As above, with the addition of pretreatment with selective antagonists (e.g., nor-BNI for KOP).

- Drug Administration: this compound (e.g., 10 mg/kg, s.c.) is given 10 min before acetic acid (0.6%, i.p.). Antagonists (e.g., nor-BNI, 10-20 mg/kg) are administered 24 hours prior to this compound [2].

- Procedure: The number of abdominal constrictions (writhes) is counted for 15 min after acetic acid injection.

- Data Analysis: Nociception is expressed as the total number of writhes. A significant reduction compared to the control group indicates antinociception.

2.3. Assessment of Cognitive Effects

- Objective: To evaluate the impact of this compound on memory and learning, as some sigma receptor agonists are known to have cognitive-enhancing properties [3].

- Methodology (Y-maze Spontaneous Alternation):

- Animals: Mice, with drug treatments administered 30 min before testing.

- Procedure: A mouse is placed in the center of a Y-maze and allowed to explore freely for 5-10 min. The sequence of arm entries is recorded.

- Data Analysis: Spontaneous alternation is calculated as the percentage of triplet entries that entries into all three arms. A higher percentage indicates better short-term memory. To test for receptor mechanism, a sigma receptor antagonist (e.g., NE-100) can be co-administered [3].

3. Quantitative Data Presentation The table below summarizes the types of quantitative data that should be targeted in a this compound characterization study.

Table 1: Key Quantitative Metrics for this compound Characterization

| Assay Type | Primary Endpoints | Secondary Endpoints | Statistical Comparison |

|---|---|---|---|

| In Vitro Binding | Ki (nM) for MOP, DOP, KOP, NOP | - | vs. reference compounds (e.g., naloxone) |

| In Vitro Functional (cAMP) | EC₅₀ (nM), Eₘₐₓ (% of full agonist) | Intrinsic Activity | vs. full agonist (e.g., DAMGO for MOP) |

| In Vivo Antinociception | ED₅₀ (dose producing 50% MPE), %MPE at specific dose | AUC (Area Under the curve) | Vehicle control, different animal genotypes |

| Behavioral Side Effects | Locomotor activity (total distance traveled) | Cognitive performance (% alternation in Y-maze) | Vehicle control, antagonist pretreatment |

4. Anticipated Signaling Pathways Based on known opioid and sigma receptor pharmacology, this compound may exert its effects through the following pathways:

5. Discussion and Conclusion This application note presents a structured framework for the preclinical evaluation of this compound. The proposed protocols are designed to elucidate its mechanism of action, efficacy across different pain modalities, and potential side effects. A critical finding from studies on mixed-mechanism drugs like pentazocine is that different effects are mediated by different receptors; for example, analgesia can be mediated by KOP or MOP receptors, while cognitive effects may involve sigma receptors [2] [3]. Therefore, the use of receptor-selective antagonists and genetically modified animal models is essential. The successful application of this protocol will generate a comprehensive dataset to inform decisions on the potential development of this compound as a therapeutic agent.

References

Comprehensive Application Notes and Protocols: Optimized Dose-Response Study Design for Cogazocine

Introduction

Cogazocine represents a promising benzomorphan-class opioid receptor modulator with potential applications in both analgesic therapy and oncology combination treatments. As a structural analog of pentazocine, this compound exhibits a complex pharmacological profile characterized by mixed opioid receptor activity (μ-opioid receptor and κ-opioid receptor modulation) that necessitates meticulous dose-response characterization to fully elucidate its therapeutic potential and safety profile. [1] The establishment of robust, statistically-powered experimental designs for dose-response studies is therefore paramount to efficiently capturing the compound's biological effects while conserving valuable research resources.

Dose-response relationships form the cornerstone of pharmaceutical development, providing critical insights into compound efficacy, potency, and therapeutic window. Traditional approaches to dose-response study design often rely on conventional practices rather than statistical optimization, potentially leading to suboptimal resource allocation and reduced precision in parameter estimation. [2] This document presents comprehensive application notes and detailed protocols for the implementation of statistically optimized dose-response studies specifically tailored to this compound's unique pharmacological characteristics, incorporating both fundamental principles and advanced Bayesian approaches to address parameter uncertainty.

Theoretical Framework for Dose-Response Optimization

Statistical Principles of Optimal Design

D-optimality Criterion: The foundation of optimal dose-response design centers on maximizing the determinant of the Fisher information matrix (FFᵀ), which minimizes the joint confidence intervals of all model parameters. This approach ensures the most precise estimates of critical parameters such as ED₅₀ (half-maximal effective dose) and slope parameters from the collected experimental data. [2]

Design Efficiency: Optimal designs typically concentrate measurements at three to four strategically determined dose levels plus control, dramatically improving parameter estimation precision compared to traditional designs with evenly distributed dose groups. This efficient allocation of experimental resources allows for reduction of total sample size requirements by 20-30% while maintaining equivalent statistical power. [2]

Locally Optimal Designs: The nonlinear nature of dose-response models necessitates initial parameter estimates for design optimization. These "locally optimal" designs provide maximum efficiency when prior parameter estimates are accurate, but may experience efficiency reduction if initial estimates substantially deviate from true values. [2]

Dose-Response Modeling Functions

The selection of appropriate mathematical functions to describe the dose-response relationship is critical for accurate parameter estimation. For this compound studies, we recommend consideration of the following established nonlinear models:

Table 1: Dose-Response Functions for this compound Modeling

| Function | Mathematical Formulation | Parameters | This compound Application |

|---|---|---|---|

| Log-Logistic | f(x;b,c,d,e) = c + (d-c)/(1+exp(b(log(x)-log(e)))) |

b=slope, c=lower asymptote, d=upper asymptote, e=ED₅₀ | Primary model for analgesic efficacy studies |

| Log-Normal | f(x;b,c,d,e) = c + (d-c)*Φ(-b(log(x)-log(e))) |

b=slope, c=lower asymptote, d=upper asymptote, e=ED₅₀ | Alternative for neuropharmacological effects |

| Weibull | f(x;b,c,d,e) = c + (d-c)exp(-exp(b(log(x)-log(e)))) |

b=slope, c=lower asymptote, d=upper asymptote, e=inflection point | Suitable for toxicological endpoints |

These four-parameter functions provide the flexibility needed to capture the complete spectrum of this compound's dose-dependent effects, from threshold response through maximal effect to potential toxicity plateaus. The parameters c and d represent the lower and upper response limits, respectively, while e corresponds to the potency parameter (ED₅₀ for log-logistic and log-normal models), and b determines the slope steepness at the inflection point. [2]

Experimental Design and Protocol Development

Recommended Dose Levels and Sample Allocation

Based on D-optimal design principles applied to the log-logistic function (as the primary model for this compound studies), we recommend the following experimental design for initial dose-response characterization:

Table 2: D-Optimal Dose Level Selection and Sample Allocation

| Dose Group | Relative Dose | Sample Allocation | Key Justification |

|---|---|---|---|

| Control | 0 (Vehicle) | 20% of total n | Establishes baseline response and control variability |

| Level 1 | 0.25 × ED₅₀ (anticipated) | 20% of total n | Captures threshold and lower asymptote region |

| Level 2 | 1.0 × ED₅₀ (anticipated) | 30% of total n | Precisely estimates ED₅₀ parameter |

| Level 3 | 4.0 × ED₅₀ (anticipated) | 30% of total n | Characterizes upper asymptote and maximal effect |

This allocation strategy prioritizes precision in ED₅₀ estimation while adequately characterizing both asymptotic regions of the response curve. For preliminary studies with uncertain ED₅₀ estimates, a Bayesian optimal design approach with a prior distribution centered on the anticipated ED₅₀ is recommended to maintain reasonable efficiency across a range of possible parameter values. [2]

This compound-Specific Pharmacological Considerations

This compound's unique mechanism of action necessitates special consideration in experimental design:

Receptor Selectivity Profile: As a benzomorphan derivative, this compound exhibits mixed opioid receptor activity, with agonism at μ-opioid receptors (MOR) and κ-opioid receptors (KOR). This receptor profile may result in biphasic responses at different dose ranges, potentially requiring model modifications or segmented regression approaches for adequate characterization. [1]

Oncology Combination Therapy: When studying this compound in combination with chemotherapeutic agents (e.g., doxorubicin, cisplatin), as referenced in patent WO2014056897A1, standard dose-response models should be expanded to include interaction terms to characterize synergistic, additive, or antagonistic effects. These studies typically employ fixed-ratio designs with total sample sizes increased by 40-50% to adequately power interaction detection. [1] [3]

Toxicological Endpoints: Beyond therapeutic efficacy, dedicated dose-response studies for safety endpoints should incorporate at least one additional higher dose level (recommended 8× anticipated ED₅₀) to properly characterize the toxicity curve and estimate therapeutic index. [2]

Signaling Pathways and Experimental Workflows

The following Graphviz diagram illustrates key signaling pathways relevant to this compound's mechanism of action, particularly its potential modulation of GSK3β signaling based on established opioid receptor cascades:

Diagram 1: this compound modulation of opioid receptor signaling and potential GSK3β pathway interactions. Note the convergence on downstream effectors including cAMP reduction and potential tau phosphorylation implications based on benzazocine-ring compound research. [4] [5]

For practical laboratory implementation, the following workflow diagram outlines the complete experimental process for this compound dose-response studies:

Diagram 2: Complete workflow for this compound dose-response studies from experimental design through data analysis, highlighting critical decision points at each phase.

Implementation Tools and Data Analysis

Data Collection and Quality Control

Standardized data collection forms should capture all relevant parameters for each experimental unit:

- Dose information: Actual administered dose with units (e.g., mg/kg for in vivo studies, μM for in vitro)

- Temporal parameters: Time of compound administration and each measurement timepoint

- Response metrics: Quantitative measurements of primary and secondary endpoints

- Covariates: Potential confounding factors (weight, age, passage number, etc.)

- Experimental conditions: Technician identifier, batch information, environmental conditions

Quality control measures should include verification of this compound solution concentrations via HPLC, confirmation of randomization integrity, and assessment of measurement device calibration. For in vivo studies, blinded administration and assessment should be implemented whenever possible to minimize observer bias.

Statistical Analysis Methods

Analysis of dose-response data follows a structured approach:

Exploratory Analysis: Visual inspection of raw data using scatter plots with dose on logarithmic scale to assess overall relationship form and identify potential outliers

Nonlinear Regression: Implementation of selected model (log-logistic recommended) using nonlinear least squares algorithms (e.g., Levenberg-Marquardt) with appropriate weighting functions if heteroscedasticity is present

Parameter Estimation: Derivation of point estimates for b, c, d, and e parameters with 95% confidence intervals calculated via profile likelihood or asymptotic methods

Model Validation: Assessment of residuals for patterns, calculation of R² (coefficient of determination), and comparison with alternative models using Akaike Information Criterion (AIC) when appropriate

Bootstrap Validation: For studies with smaller sample sizes, parametric bootstrap resampling is recommended to validate confidence interval coverage

The following Graphviz diagram illustrates the decision process for selecting appropriate analysis approaches based on experimental conditions:

Diagram 3: Decision framework for selecting appropriate statistical approaches based on data characteristics, emphasizing robust methods for challenging experimental conditions.

Conclusion and Future Directions

The implementation of statistically optimized dose-response designs for this compound research represents a significant advancement over traditional empirical approaches. By concentrating experimental resources at informatively selected dose levels, researchers can achieve precision equivalent to traditional designs with 20-30% reduction in animal or sample requirements, aligning with the principles of Reduction in animal research ethics. [2] The structured protocols outlined in this document provide a comprehensive framework for efficient characterization of this compound's pharmacological profile across potential therapeutic applications.

Future methodological developments will likely focus on adaptive dose-response designs that allow real-time modification of dose allocation based on interim results, further optimizing resource utilization. Additionally, multivariate dose-response modeling approaches that simultaneously capture both therapeutic and toxicological endpoints will enhance this compound's safety assessment. As research progresses toward clinical applications, the integration of population pharmacokinetic-pharmacodynamic modeling will become increasingly valuable for translating preclinical findings to human dose selection.

References

- 1. This compound - 57653-29-9 [vulcanchem.com]

- 2. Optimal experimental designs for dose–response studies with ... [pmc.ncbi.nlm.nih.gov]

- 3. Combination of opioids and anticancer drugs for cancer ... [patents.google.com]

- 4. US20140094482A1 - Benzazocine-ring compound ... [patents.google.com]

- 5. The GSK3 Signaling Pathway Is Activated by Cocaine and Is ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Cogazocine Receptor Binding Assays

Introduction to Receptor Binding Assays

Receptor binding assays represent a fundamental methodology in pharmacology and drug discovery for quantifying interactions between ligands and their specific cellular receptors. These assays provide critical parameters such as binding affinity (Kd), receptor density (Bmax), and binding kinetics, which are essential for characterizing novel compounds like Cogazocine. The radioligand binding assay (RBA) remains the most sensitive quantitative approach for measuring these binding parameters in vitro, even in systems with low receptor expression levels. First developed in the 1960s, RBAs have evolved significantly with better receptor preparations, more radiolabeled ligands, and improved detection technologies, now playing a vital role in pharmaceutical development for characterizing novel receptors and receptor subtypes. [1] [2]

For this compound, a compound requiring thorough pharmacological characterization, receptor binding assays offer crucial insights into its mechanism of action, selectivity, and potential therapeutic applications. These assays enable researchers to determine this compound's affinity for target receptors and identify its interaction patterns with various receptor subtypes. The validation of receptor-binding radiotracers follows an iterative development process that begins with synthesis and radiosynthesis, proceeds through preclinical biological evaluation, and requires careful consideration of absorption, distribution, metabolism, and excretion (ADME) properties. [3]

Basic Principles of Radioligand Binding

Theoretical Foundation

The principle of radioligand binding assays is based on the law of mass action, which describes the bimolecular interaction between a ligand (L) and its receptor (R) forming a ligand-receptor complex (RL). This interaction is characterized by the association rate constant (k₁) and dissociation rate constant (k₂), from which the equilibrium dissociation constant (Kd) is derived as Kd = k₂/k₁. The Kd represents the ligand concentration at which half the receptors are occupied and is a measure of binding affinity—with lower Kd values indicating higher affinity. The maximum density of receptors, termed Bmax, signifies the total number of available binding sites in a particular tissue preparation, usually corrected for protein concentration. [1]

- Fundamental Equation: The equilibrium dissociation constant is defined as Kd = [R][L]/[RL]

- High-Affinity Binding: Generally accepted standard is Kd of 1 nmol/L or less

- Low-Affinity Binding: Kd of 1 µmol/L or more

- Receptor Density: Bmax is unique to a particular tissue in the binding assay

In practice, receptor binding assays for this compound would utilize a radiolabeled version of the compound competing with unlabeled this compound for a finite number of receptor sites. The binding of the radioligand to receptor sites is proportionally reduced in the presence of increasing concentrations of unlabeled this compound, allowing construction of a sigmoidal competition curve from which binding parameters can be calculated using a four-parameter logistic fit with a variable slope or Hill equation. [4]

Core Binding Principle Visualization

The following diagram illustrates the fundamental competitive binding process used in this compound receptor binding assays:

This competitive binding framework forms the basis for both filtration and scintillation proximity assay formats discussed in subsequent sections. The specific binding component represents the radioligand-receptor complex of interest, while nonspecific binding must be minimized and corrected for in calculations. [4] [2]

Experimental Design and Setup

Assay Format Selection

Receptor binding assays for this compound can be implemented in several formats, with the two most common being filtration assays and scintillation proximity assays (SPA). Each format offers distinct advantages and limitations that researchers must consider based on their specific experimental needs, available equipment, and throughput requirements. [2]

Table 1: Comparison of Receptor Binding Assay Formats for this compound

| Parameter | Filtration Assay | Scintillation Proximity Assay (SPA) |

|---|---|---|

| Separation Method | Physical separation of bound/free | No separation required |

| Liquid Waste | Higher volume | Reduced volume |

| Handling Steps | More intensive | Simplified (add, incubate, read) |

| Scintillation Cocktail | Required | Not required |

| Counting Efficiency | Higher | Lower |

| Primary Isotopes | ³H, ¹²⁵I, ³³P, ³⁵S | Primarily ³H and ¹²⁵I |

| Cost Considerations | Lower reagent cost | More expensive (requires license) |

| Throughput | Moderate | High |

| Quenching Concerns | Less susceptible | Susceptible to colored compounds |

The selection between these formats depends on multiple factors including available instrumentation, throughput requirements, and expertise with separation techniques. For initial characterization of this compound binding, filtration assays may be preferred due to higher counting efficiency and established protocols. For higher throughput screening applications, SPA formats offer significant advantages in simplification and reduced handling. [2]

Receptor and Radioligand Preparation

The quality of reagents is one of the most critical factors in successful receptor binding assay development. For this compound assays, this primarily involves preparation of the receptor source and selection of appropriate radioligands.

- Receptor Sources: Brain membrane preparations are commonly used, particularly for neuronal targets. These preparations should be characterized for protein concentration, viability, and specific activity. Membrane aliquots should be stored at -80°C with protease inhibitors to prevent degradation.

- Radioligand Selection: this compound should be radiolabeled with appropriate isotopes (tritium or iodine-125) while ensuring the selectivity and specificity of the ligand is retained after modification and radiolabeling. The radioligand must have high specific activity to detect low receptor densities and appropriate chemical and radiochemical purity.

- Binding Buffer: Commonly used buffers include TRIS or HEPES at 25-100 mM concentration, pH 7.0-7.5. Binding assays may require addition of CaCl₂, MgCl₂, NaCl or other agents to fully activate the receptor. [4] [2]

For iodine-125 labeling of this compound, the chloramine-T method is frequently employed. This involves dissolving this compound in 0.2 M phosphate buffer (pH 7.4) at approximately 2 mg/mL concentration, then mixing with 50-100 µL Na¹²⁵I (>40 MBq) and 100 µg chloramine-T, followed by incubation for 40 seconds at room temperature. The radiolabeled protein is then purified by size exclusion chromatography. [1]

Detailed Experimental Protocols

Filtration Assay Protocol for this compound

The filtration assay remains a gold standard for receptor binding studies due to its sensitivity and reliability. The following protocol provides a detailed methodology for assessing this compound receptor binding using this format.

4.1.1 Materials and Reagents

- Receptor Preparation: Brain membrane pellets expressing target receptor (200 µg protein/well)

- Radioligand: [³H]- or [¹²⁵I]-Cogazocine with specific activity >2000 Ci/mmol

- Binding Buffer: 50 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA

- Unlabeled this compound: For competition assays (10 µM final concentration for nonspecific binding)

- Filter Plates: GF/B or GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine for 2 hours

- Scintillation Cocktail: Appropriate for filter type (e.g., MaxiLight, Optiphase, or AquaLight)

- Scintillation Counter: Microplate format with appropriate efficiency for selected isotope

4.1.2 Step-by-Step Procedure

Reaction Setup: In 96-well plates, add 50 µL of binding buffer, 50 µL of [³H]-Cogazocine (at concentration near Kd value), and 50 µL of unlabeled this compound (for competition curves) or buffer alone (for total binding).

Initiate Reaction: Add 50 µL of membrane suspension (200 µg protein) to each well, bringing total reaction volume to 200 µL.

Incubation: Incubate plates for 120 minutes at room temperature with gentle shaking to reach equilibrium.

Separation: Terminate reactions by rapid filtration using a 96-well harvester. Wash filters 3-5 times with ice-cold wash buffer (50 mM HEPES, pH 7.4).

Detection: Dry filters, add 30-50 µL of scintillation cocktail, and count in a microplate scintillation counter for 2 minutes per well.

Data Analysis: Calculate specific binding as total binding minus nonspecific binding (determined in presence of 10 µM unlabeled this compound). [4] [2]

Scintillation Proximity Assay (SPA) Protocol

SPA technology provides a homogeneous format that eliminates the need for separation steps, making it ideal for higher throughput applications. The protocol below outlines SPA implementation for this compound binding studies.

4.2.1 Materials and Reagents

- SPA Beads: Wheat Germ Agglutinin (WGA) beads for membrane capture, 1 mg/well

- Receptor Source: Membrane preparation as described for filtration assay

- Radioligand: [³H]-Cogazocine or [¹²⁵I]-Cogazocine

- Assay Plates: 96-well or 384-well optiplates compatible with SPA detection

4.2.2 Step-by-Step Procedure

Bead Preparation: Resuspend SPA beads in binding buffer and disperse 1 mg/well into assay plates.

Receptor Capture: Add membrane preparation (50-100 µg protein/well) and incubate with gentle shaking for 60 minutes to allow capture onto WGA beads.

Ligand Addition: Add [³H]-Cogazocine (at Kd concentration) and unlabeled this compound (for competition assays) in a total volume of 200 µL/well.

Equilibrium Incubation: Incubate plates for 120 minutes at room temperature with continuous gentle mixing to prevent bead settling.

Signal Detection: Measure bound radioactivity using a microplate scintillation counter (e.g., Hidex Plate CHAMELEON V, TopCount, or MicroBeta) without separation steps.

Data Processing: Calculate specific binding and analyze competition curves using four-parameter logistic fit. [2]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound receptor binding assays, highlighting key decision points and procedures:

Assay Optimization and Validation

Critical Parameters for Optimization

Successful implementation of this compound receptor binding assays requires systematic optimization of multiple parameters to ensure reliability, sensitivity, and reproducibility. The following parameters should be carefully optimized using statistically designed experiments where possible:

- Incubation Time: Conduct time course experiments to establish when equilibrium is reached (typically 60-120 minutes).

- Temperature: Most screening assays are performed at room temperature, but comparison with other temperatures (4°C, 37°C) may be necessary.

- Membrane Protein Concentration: Titrate membrane concentration to ensure <10% of added radioligand is bound (Zone A condition).

- Radioligand Concentration: Use concentrations at or below Kd value for competition assays.

- SPA Bead Concentration: Optimize to balance signal-to-background while minimizing non-proximity effects (typically 0.1-1 mg/well).

- Nonspecific Binding: Define with excess unlabeled this compound (10 µM) or appropriate reference compound.

During optimization of similar receptor binding assays, background variability was significantly improved by extending counting time from one to two minutes, reducing extreme values from 24-95 cpm to a more consistent range of 52.4-72.8 cpm. Different scintillation cocktails also showed significant differences in counting efficiency, with Optiphase yielding 4-fold higher counts compared to MaxiLight. [4]

Validation Parameters and Acceptance Criteria

Before implementing this compound binding assays for screening or compound characterization, thorough validation is essential. The following table outlines key validation parameters and suggested acceptance criteria:

Table 2: Validation Parameters for this compound Receptor Binding Assays

| Validation Parameter | Assessment Method | Acceptance Criteria |

|---|---|---|

| Precision | Replicate measurements of standards and QCs | RSD < 15% for replicates |

| Accuracy | Comparison with known standards | 80-120% of expected values |

| Specific Binding | Total binding minus NSB | >80% specific binding at Kd concentration |

| Hill Slope | Curve fitting parameter | -1.0 ± 0.2 (20% variability) |

| EC50/IC50 | Potency parameter | <30% variability around mean |

| Z-factor | Signal window assessment | >0.4 for screening assays |

| Signal Stability | Time course measurements | Steady-state maintained throughout assay |

In validated receptor binding assays for neurotoxins, Hill slope and EC50 values have been maintained with relative standard deviations of 8.4% and 11.9% respectively, with maximum and minimum binding averaging 917 ± 104 cpm and 137 ± 14 cpm. These parameters demonstrate the level of precision achievable with well-optimized binding assays. [4]

Data Analysis and Interpretation

Calculation of Binding Parameters

Analysis of this compound receptor binding data involves calculation of several key parameters that define the compound's interaction with its target receptor. The equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) are typically determined through saturation binding experiments, while inhibitory concentration (IC50) and inhibition constant (Ki) are derived from competition experiments.

- Saturation Binding: Various concentrations of radiolabeled this compound are incubated with a fixed concentration of receptor. Specific binding is plotted against radioligand concentration to determine Kd and Bmax using nonlinear regression.

- Competition Binding: Fixed concentrations of radioligand and receptor are incubated with varying concentrations of unlabeled this compound. Data are fit to a four-parameter logistic equation to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration.

For quality control, individual Hill slope values should fall within 2SD range with no outliers, typically around -1.06 ± 0.09, and EC50 values should show less than 30% variability around the calculated mean. [4] [1]

Data Analysis Methods Visualization

The following diagram illustrates the decision process for selecting appropriate data analysis methods based on experimental design:

Statistical Analysis and Quality Control

Rigorous statistical analysis is essential for reliable interpretation of this compound binding data. Key considerations include:

- Curve Fitting: Use nonlinear regression with appropriate weighting factors. The Hill equation with variable slope is typically employed: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

- Outlier Identification: Use standardized statistical methods (e.g., Grubbs' test) to identify and address outliers. In validation studies, typically fewer than 3% of quality control values should fall outside 2SD ranges.

- Quality Control Charts: Maintain control charts for critical parameters like Hill slope and EC50 to monitor assay performance over time.

- Replicate Strategy: Include appropriate replication (typically n=3-4) to ensure statistical power while considering reagent costs.

For the radioligand receptor binding assay, precision of the data expressed by the relative standard deviation among triplicate measurements for standards and QC data points should average less than 10%. [4]

Troubleshooting and Technical Considerations

Common Issues and Solutions